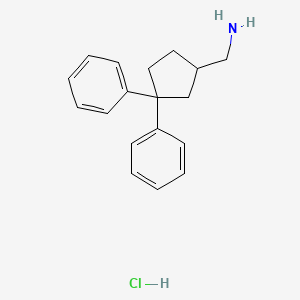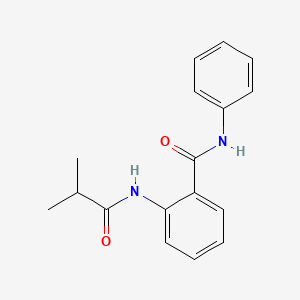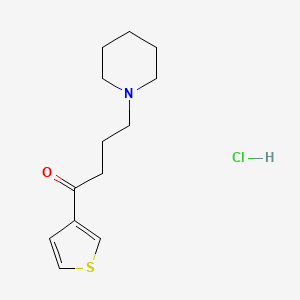
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride is a chemical compound with the molecular formula C13H19NOS·HCl. It is known for its unique structure, which includes a piperidine ring and a thiophene ring. This compound is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride typically involves the reaction of 1-butanone with piperidine and thiophene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or thiophene ring may be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and thiophene rings play a crucial role in its binding to target proteins or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride can be compared with other similar compounds, such as:
1-Butanone, 4-piperidino-1-(2-thienyl)-, hydrochloride: This compound has a similar structure but with the thiophene ring in a different position.
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrobromide: This compound has a similar structure but with a hydrobromide salt instead of hydrochloride.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to different chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
31634-33-0 |
|---|---|
Fórmula molecular |
C13H20ClNOS |
Peso molecular |
273.82 g/mol |
Nombre IUPAC |
4-piperidin-1-yl-1-thiophen-3-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c15-13(12-6-10-16-11-12)5-4-9-14-7-2-1-3-8-14;/h6,10-11H,1-5,7-9H2;1H |
Clave InChI |
IWZUHEVYDOGVMY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCC(=O)C2=CSC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



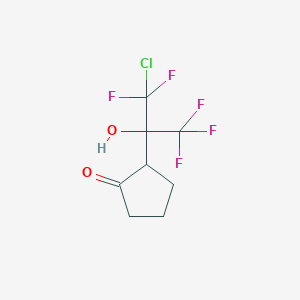


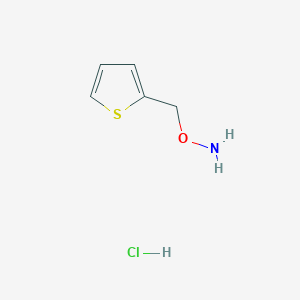
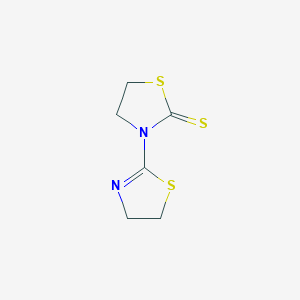
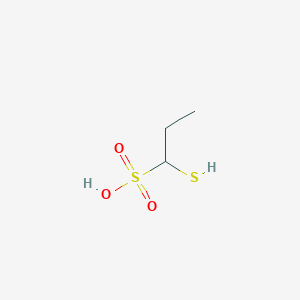
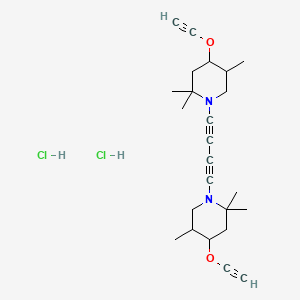
![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
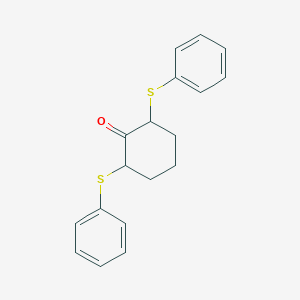

![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)
